(1R,2S)-5-氨基环庚烷-1,2-二醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

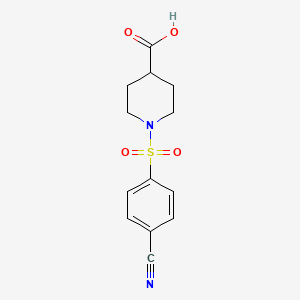

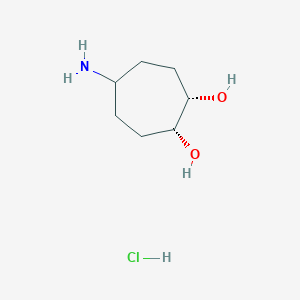

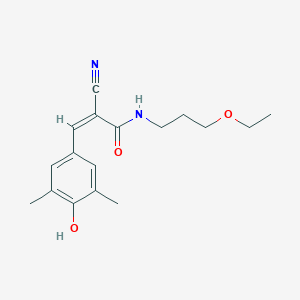

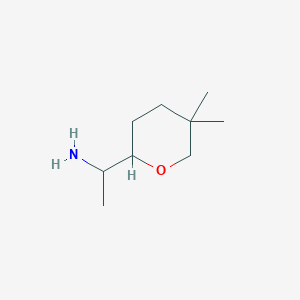

“(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride” is a chemical compound with the CAS Number: 2094024-41-4 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H/t5?,6-,7+; . This code provides a specific string of characters that represent the molecular structure of the compound.科学研究应用

肽中的 β 转角调节:已探索将对映体纯 (1R,2S)-1-氨基-2-羟基环己烷-1-羧酸 (c6Ser) 并入二肽中。本研究涉及模型二肽的合成及其结构表征,揭示了肽折叠和 β 转角结构的重要见解 (Avenoza 等,2002)。

糖氨基酸的合成:已进行研究,使用环庚烷衍生物作为手性构筑块来合成新的糖氨基酸。这些化合物在开发具有受限结构的肽模拟物中具有潜在应用,这有利于各种生化应用 (Defant 等,2011)。

天然产物的分离和生物合成:一项研究从毛酸浆果变种中分离出一种具有氨基和三个羟基的环庚烷化合物。法氏毛酸浆果。该化合物可能是某些天然产物生物合成途径中的前体,表明其在理解天然生物合成中具有潜在的重要意义 (Asano 等,1996)。

动力学拆分和手性识别:通过手性四肽立体选择性酰化对环己烷-1,2-二醇进行动力学拆分的研究揭示了这些反应中的热力学偏好和立体选择性障碍,提供了对立体识别和催化的见解 (Shinisha 和 Sunoj,2009)。

肽的构象分析:对含有 Cα、α-二烷基化甘氨酸的肽的研究,包括那些衍生自环庚烷类似物的肽,提供了有关肽构象、稳定性和在设计生物活性分子中的潜在应用的宝贵信息 (Crisma 等,1989)。

安全和危害

作用机制

Mode of Action

Ephedrine acts as an indirect sympathomimetic . It stimulates the adrenergic receptor system by increasing the activity of norepinephrine at the postsynaptic α and β receptors . This is achieved through the release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake, and displacing more norepinephrine from storage vesicles .

Biochemical Pathways

The action of Ephedrine affects several biochemical pathways. Primarily, it enhances the sympathetic nervous system by increasing the concentration of norepinephrine . This leads to downstream effects such as increased heart rate, bronchial relaxation, and the constriction of certain blood vessels .

Pharmacokinetics

Ephedrine exhibits good bioavailability with approximately 85% being absorbed after oral administration . It has a relatively short elimination half-life of 3 to 6 hours . The onset of action varies depending on the route of administration, with intravenous use being fast, while oral administration can take up to an hour for effect . Ephedrine is excreted in the urine, with 22% to 99% of the dose being recoverable .

Result of Action

The molecular and cellular effects of Ephedrine’s action include increased heart rate, bronchial relaxation, and vasoconstriction . These effects result in the relief of nasal congestion, an increase in alertness, and potentially, weight loss .

Action Environment

The action, efficacy, and stability of Ephedrine can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as the user’s age, health status, and presence of other medications can also influence Ephedrine’s efficacy and potential side effects .

属性

IUPAC Name |

(1S,2R)-5-aminocycloheptane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H/t5?,6-,7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBVJIUUGVWIEB-FXFNDYDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC1N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC[C@@H]([C@@H]1O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)

![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)